molecular formula C9H14BrNS B13208564 2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole

2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole

Cat. No.: B13208564
M. Wt: 248.19 g/mol
InChI Key: WGGBBBWAIWCQAG-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo-substituted alkyl chain and two methyl groups attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole typically involves the reaction of 3-bromo-2-methylpropene with 4,5-dimethylthiazole. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include strong bases such as sodium hydride or potassium tert-butoxide, which facilitate the deprotonation of the thiazole ring, allowing it to react with the bromo-substituted alkyl chain.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dehalogenated thiazoles and modified thiazole rings.

Scientific Research Applications

2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets. The bromo-substituted alkyl chain allows the compound to form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of their function. The thiazole ring can interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylpropene: A precursor in the synthesis of 2-(3-Bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole.

    4,5-Dimethylthiazole: The thiazole ring component used in the synthesis.

    2-Bromo-4,5-dimethylthiazole: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to the specific combination of a bromo-substituted alkyl chain and a dimethyl-substituted thiazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

2-(3-bromo-2-methylpropyl)-4,5-dimethyl-1,3-thiazole

InChI

InChI=1S/C9H14BrNS/c1-6(5-10)4-9-11-7(2)8(3)12-9/h6H,4-5H2,1-3H3

InChI Key

WGGBBBWAIWCQAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CC(C)CBr)C

Origin of Product

United States

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